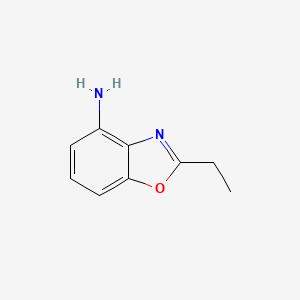

2-Ethyl-1,3-benzoxazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXQMIZDXNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476979 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477603-35-3 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Ethyl-1,3-benzoxazol-4-amine

An In-depth Technical Guide on the

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 2-Ethyl-1,3-benzoxazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds, and the 4-amino functional group serves as a critical handle for the development of novel derivatives.[1][2] This document details a reliable three-step synthesis commencing from the commercially available precursor, 2-amino-4-nitrophenol. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, and methods for characterization to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Rationale and Retrosynthetic Analysis

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivatives.[1][3] A direct synthesis of this compound from 2,4-diaminophenol and a propionyl source presents a significant challenge due to the competing nucleophilicity of the two amino groups, which would likely lead to a mixture of regioisomers and di-acylated byproducts.

Therefore, a more strategic and controllable approach involves introducing the 4-amino group in the final step. Our retrosynthetic analysis identifies 2-Ethyl-4-nitro-1,3-benzoxazole as the key penultimate intermediate. This intermediate can be readily synthesized via the cyclodehydration of N-(2-hydroxy-5-nitrophenyl)propanamide, which, in turn, is accessible through the selective acylation of 2-amino-4-nitrophenol. This pathway ensures unambiguous regiochemistry and provides a clean route to the target molecule.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Pathway and Experimental Protocols

The selected synthetic route is presented as a logical three-step process. Each step is accompanied by a detailed experimental protocol and an explanation of the underlying chemical principles.

Caption: Overall three-step synthetic scheme.

Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)propanamide (Acylation)

Mechanistic Insight: This step involves the nucleophilic acyl substitution reaction between the amino group of 2-amino-4-nitrophenol and the electrophilic carbonyl carbon of propionyl chloride. The amino group is a stronger nucleophile than the phenolic hydroxyl group, ensuring selective acylation at the nitrogen atom. Pyridine, a weak base, is used to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Experimental Protocol:

-

To a stirred solution of 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) in dichloromethane (DCM, 200 mL) in a three-neck flask equipped with a dropping funnel, add pyridine (6.3 mL, 77.9 mmol, 1.2 equiv.).

-

Cool the mixture to 0°C in an ice bath.

-

Add propionyl chloride (6.2 mL, 71.4 mmol, 1.1 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 100 mL of DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford N-(2-hydroxy-5-nitrophenyl)propanamide as a yellow crystalline solid.

Step 2: Synthesis of 2-Ethyl-4-nitro-1,3-benzoxazole (Cyclodehydration)

Mechanistic Insight: This is an intramolecular electrophilic substitution reaction facilitated by a strong acid catalyst, Polyphosphoric Acid (PPA). PPA serves as both the solvent and the dehydrating agent.[2][4] The mechanism involves protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration and aromatization yield the stable benzoxazole ring system.[5] High temperature is required to overcome the activation energy for this cyclization.

Caption: Key mechanistic steps of acid-catalyzed cyclodehydration.

Experimental Protocol:

-

Place N-(2-hydroxy-5-nitrophenyl)propanamide (10.0 g, 47.6 mmol) in a round-bottom flask.

-

Add Polyphosphoric Acid (PPA, 100 g) to the flask. The PPA should be preheated to ~80°C to reduce its viscosity for easier handling.

-

Heat the reaction mixture to 150°C with mechanical stirring for 3 hours. The mixture will become a dark, homogenous solution.

-

Monitor the reaction by TLC (a sample can be quenched in water and extracted with ethyl acetate for analysis).

-

After completion, cool the reaction mixture to approximately 80-90°C and carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

A precipitate will form. Continue stirring until all the PPA is dissolved and the ice has melted.

-

Filter the solid product under vacuum and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid in a vacuum oven. The crude 2-Ethyl-4-nitro-1,3-benzoxazole can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Step 3: (Reduction)

Mechanistic Insight: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups. In this process, 2-Ethyl-4-nitro-1,3-benzoxazole and hydrogen gas adsorb onto the surface of the palladium-on-carbon (Pd/C) catalyst. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂). The only byproduct is water, simplifying purification.

Experimental Protocol:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 2-Ethyl-4-nitro-1,3-benzoxazole (5.0 g, 26.0 mmol) in ethanol (150 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C, 250 mg, 5% w/w) to the solution.

-

Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.

-

Shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude solid is the target compound, this compound, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield an off-white or light brown solid.

Caption: Experimental workflow for the catalytic hydrogenation step.

Data Presentation and Characterization

Proper characterization of intermediates and the final product is crucial for validating the synthesis. The following table summarizes the expected physical and spectral data.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Appearance | Key Spectroscopic Data (Expected) |

| N-(2-hydroxy-5-nitrophenyl)propanamide | C₉H₁₀N₂O₄ | 210.19 | Yellow Crystalline Solid | IR (cm⁻¹): ~3350 (O-H), ~3250 (N-H), ~1660 (C=O), 1520 & 1340 (NO₂). ¹H NMR: Signals for ethyl group, aromatic protons, and broad singlets for OH and NH. |

| 2-Ethyl-4-nitro-1,3-benzoxazole | C₉H₈N₂O₃ | 192.17 | Pale Yellow Solid | IR (cm⁻¹): 1530 & 1350 (NO₂), ~1600 (C=N), no OH or NH bands. ¹H NMR: Triplet and quartet for the ethyl group, characteristic shifts for the three aromatic protons. MS (EI): M⁺ at m/z 192. |

| This compound | C₉H₁₀N₂O | 162.19 | Off-white/Brown Solid | IR (cm⁻¹): 3450 & 3350 (N-H stretches of -NH₂), disappearance of NO₂ bands. ¹H NMR: Upfield shift of aromatic protons compared to the nitro precursor, broad singlet for NH₂ protons (exchangeable with D₂O). MS (EI): M⁺ at m/z 162. |

Safety and Handling

-

Propionyl chloride is corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Polyphosphoric Acid (PPA) is highly corrosive and viscous. When quenching the reaction, add the hot acid mixture slowly to ice to manage the exothermic reaction.

-

Catalytic Hydrogenation with Pd/C and hydrogen gas carries a risk of fire or explosion. The catalyst is pyrophoric when dry and exposed to air. Ensure the system is properly purged with inert gas before introducing hydrogen and before exposing the catalyst to air after the reaction.

References

-

Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

-

Patel, M. R., & Shaikh, F. M. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Pharmaceutical Sciences and Research, 10(9), 2281-2287. Available at: [Link]

-

Kumar, R., & Kaur, G. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Available at: [Link]

-

Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2136–2143. Available at: [Link]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]

-

Goud, B. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

-

Zhang, L., et al. (2008). 2-(4-Aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E, 64(Pt 7), o1210. Available at: [Link]

- E. I. du Pont de Nemours & Co. (1958). Cyclization of aromatic carboxylic acid compounds. U.S. Patent 2,842,562.

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijpbs.com [ijpbs.com]

- 4. 2-(4-Aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2842562A - Cyclization of aromatic carboxylic acid compounds - Google Patents [patents.google.com]

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Chemical Properties and Potential Applications of 2-Ethyl-1,3-benzoxazol-4-amine

Disclaimer: Direct experimental data for this compound is limited in publicly accessible scientific literature. This guide has been constructed by a Senior Application Scientist, synthesizing foundational principles of organic chemistry with data from structurally analogous compounds to project the properties, synthesis, and potential applications of the target molecule. All methodologies and claims are grounded in authoritative sources on the broader class of benzoxazole derivatives.

The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1] Its unique planar structure and electronic properties make it a "privileged scaffold," frequently found in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which dictate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1]

This technical guide provides a comprehensive overview of the projected chemical properties, synthesis, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore this and related compounds as potential therapeutic agents. By understanding the fundamental chemistry of this scaffold, researchers can rationally design novel derivatives with optimized efficacy and safety profiles.

Physicochemical and Structural Properties

The properties of this compound are inferred from its constituent parts: the benzoxazole core, the 2-ethyl group, and the 4-amino group. These substitutions are critical in defining the molecule's polarity, solubility, and ability to interact with biological targets.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

The following table summarizes key physicochemical data predicted for this compound, based on calculations and data from analogous compounds such as 2-Methyl-1,3-benzoxazol-4-amine.[4]

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₉H₁₀N₂O | Based on chemical structure |

| Molecular Weight | 162.19 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Inferred from similar benzoxazole derivatives[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethanol. | The aromatic core confers hydrophobicity, while the amino group provides some polar character. |

| pKa | The amino group is basic (estimated pKa ~4-5); the benzoxazole nitrogen is very weakly basic. | The aromatic amine's basicity is reduced by electron delocalization into the ring system.[2][6] |

| LogP | Estimated between 1.5 - 2.5 | The ethyl group increases lipophilicity compared to a methyl analogue.[4] |

Chemical Reactivity and Synthesis

The reactivity of the benzoxazole ring is a nuanced interplay of its aromaticity and the electronic effects of its heteroatoms.[7] The pyridine-like nitrogen deactivates the ring towards electrophilic attack, but substitution reactions are possible, typically at the C6 position.[2][8] The 4-amino group, being an electron-donating group, will influence the reactivity of the benzene portion of the scaffold.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the cyclization of a 2,4-diaminophenol derivative with propionic acid or a related derivative. This approach is a modification of well-established methods for creating 2-substituted benzoxazoles.[3][9]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on common methodologies for benzoxazole synthesis.[3]

Materials:

-

2,4-Diaminophenol dihydrochloride

-

Propionic Acid

-

Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,4-diaminophenol dihydrochloride (1.0 eq) and polyphosphoric acid (PPA) (10-20x by weight).

-

Reagent Addition: Add propionic acid (1.2 eq) to the mixture.

-

Cyclization: Heat the reaction mixture to 140-160 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.

Causality: PPA serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization and subsequent dehydration required to form the oxazole ring. Propionic acid provides the ethyl group and the carbonyl carbon that becomes C2 of the benzoxazole ring.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) provides a self-validating system for characterization.[10][11]

Caption: Integrated workflow for analytical characterization.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

-

Analysis: Inject the sample. The purity is determined by integrating the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Infusion: Introduce the sample solution (prepared for HPLC or separately in methanol) into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

Ionization Mode: Use positive ion mode (ESI+) to protonate the molecule, expecting to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

-

Analysis: The expected primary ion for this compound (MW = 162.19) is the protonated molecule [M+H]⁺ at m/z 163.19. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by analyzing the environment of each proton and carbon atom.[12][13]

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Two-dimensional experiments like COSY and HSQC can be used for unambiguous assignments.

-

Expected ¹H NMR Signals (Qualitative):

-

Aromatic Protons: Signals in the ~6.5-7.5 ppm range, showing characteristic splitting patterns for the three protons on the benzene ring.

-

NH₂ Protons: A broad singlet, the chemical shift of which is solvent-dependent.

-

Ethyl Group (CH₂): A quartet (split by the adjacent CH₃) in the ~2.7-3.0 ppm range.

-

Ethyl Group (CH₃): A triplet (split by the adjacent CH₂) in the ~1.2-1.5 ppm range.

-

Potential Applications in Drug Development

The aminobenzoxazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[14] Its derivatives have shown promise across several therapeutic areas.

Known Biological Activities of the Aminobenzoxazole Scaffold

-

Anticancer Activity: Many aminobenzoxazole derivatives have been investigated as potential anticancer agents.[14] Some have demonstrated inhibitory activity against key kinases involved in tumor growth and angiogenesis, such as Kinase Insert Domain Receptor (KDR).[14]

-

Anti-inflammatory Activity: The benzoxazole core is found in several compounds with anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[14][15]

-

Antimicrobial and Antifungal Activity: The scaffold has been incorporated into agents with activity against various bacteria and fungi.[16][17]

Caption: Hypothesized mechanism of action via kinase inhibition.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate care. General safety precautions for aromatic amines and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically significant benzoxazole family. Based on the established chemistry of its structural analogues, this compound is predicted to be a stable, characterizable molecule with potential for biological activity. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation. Further investigation into its biological properties is warranted to determine its potential as a lead compound in drug discovery programs targeting cancer, inflammation, or microbial infections.

References

-

Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. 1

-

PharmaTutor. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. 2

-

ResearchGate. Biological activities of benzoxazole and its derivatives. 14

-

ResearchGate. Physical properties of the benzoxazole derivatives. 22

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. 8

-

Sigma-Aldrich. [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride AldrichCPR. 5

-

Asian Journal of Chemistry. Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. 9

-

National Institutes of Health. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. 16

-

Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. 15

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. 3

-

International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. 6

-

Benchchem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. 7

-

National Institutes of Health. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. 17

-

Genfarm. Safety Data Sheet. 18

-

afl. SAFETY DATA SHEET. 19

-

Fisher Scientific. SAFETY DATA SHEET. 21

-

Fisher Scientific. SAFETY DATA SHEET. 20

-

PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. 10

-

PubChem. 2-Methyl-1,3-benzoxazol-4-amine. 4

-

PubMed. NMR analysis of a series of imidazobenzoxazines. 12

-

National Institutes of Health. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. 11

-

National Institutes of Health. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. 13

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. ijpbs.com [ijpbs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. asianpubs.org [asianpubs.org]

- 10. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR analysis of a series of imidazobenzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genfarm.com.au [genfarm.com.au]

- 19. cms9files.revize.com [cms9files.revize.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Ethyl-1,3-benzoxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-Ethyl-1,3-benzoxazol-4-amine, a molecule of interest within the broader class of benzoxazoles. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles of benzoxazole chemistry, including synthesis, characterization, and known biological activities of structurally related analogs, to provide a predictive and practical framework for researchers.

Core Compound Identification

This compound is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to an oxazole ring, with an ethyl group at the 2-position and an amine group at the 4-position.

| Identifier | Value | Source |

| CAS Number | 477603-35-3 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCC1=NC2=C(C=CC=C2O1)N | N/A |

| MDL Number | MFCD10703514 | [1] |

Synthesis Strategies: A Predictive Approach

Proposed Synthetic Pathway

The most common and effective method for constructing the 2-substituted benzoxazole core is the reaction of a 2-aminophenol with a carboxylic acid or its derivative.[4] For the target molecule, the key starting material would be 2,3-diaminophenol.

Experimental Protocol: Synthesis of this compound

Principle: This protocol is based on the acid-catalyzed condensation of a 2,3-diaminophenol with propionic acid, followed by intramolecular cyclization to form the benzoxazole ring. The reaction proceeds via the formation of an amide intermediate, which then undergoes dehydration and ring closure.

Materials:

-

2,3-Diaminophenol

-

Propionic acid

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,3-diaminophenol (1 equivalent) and propionic acid (1.2 equivalents).

-

Add polyphosphoric acid (PPA) as a catalyst and solvent.

-

Heat the reaction mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Causality in Experimental Choices

-

Choice of Catalyst: Polyphosphoric acid serves as both a catalyst and a dehydrating agent, facilitating the formation of the amide intermediate and the subsequent cyclization.[3] Other acid catalysts like p-toluenesulfonic acid can also be employed.

-

Reaction Temperature: The elevated temperature is necessary to overcome the activation energy for both the amidation and the cyclization-dehydration steps.

-

Workup Procedure: The neutralization step with sodium bicarbonate is crucial to quench the acidic catalyst and to ensure the product is in its free-base form for efficient extraction into an organic solvent.

Diagram of Proposed Synthesis

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Characterization (Predictive)

As experimental data is not available, the following properties are predicted based on the chemical structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale/Reference Analog |

| Melting Point | Solid at room temperature | Benzoxazole derivatives are typically solids.[3] |

| Boiling Point | > 300 °C | High boiling point expected for aromatic heterocyclic amines. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. | Based on the polarity of the functional groups. |

| ¹H NMR | Aromatic protons (3H, multiplet), -CH₂- of ethyl (2H, quartet), -CH₃ of ethyl (3H, triplet), -NH₂ protons (2H, broad singlet). | General chemical shifts for benzoxazole and amino-substituted aromatics.[5] |

| ¹³C NMR | Signals for aromatic carbons, oxazole ring carbons, and ethyl group carbons. | Characteristic shifts for the benzoxazole scaffold.[5] |

| IR Spectroscopy | N-H stretching (amine, ~3300-3500 cm⁻¹), C=N stretching (oxazole, ~1650 cm⁻¹), C-O stretching (~1250 cm⁻¹), aromatic C-H stretching. | Typical vibrational frequencies for the functional groups present.[5] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 162.19. | Based on the calculated molecular weight.[1] |

Biological Activity and Therapeutic Potential: A Class-Based Perspective

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] While this compound has not been specifically evaluated in published studies, its structural motifs suggest potential for several therapeutic applications.

-

Antimicrobial Activity: Many 2-substituted benzoxazoles have demonstrated potent antibacterial and antifungal properties.[6] The mechanism often involves the inhibition of essential microbial enzymes.

-

Anti-inflammatory Effects: Certain benzoxazole derivatives act as inhibitors of pro-inflammatory cytokines such as TNF-α.

-

Anticancer Properties: The benzoxazole core is present in several compounds evaluated for their cytotoxic activity against various cancer cell lines.[3]

The presence of the 4-amino group provides a key site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Drug Discovery Workflow

Caption: A typical workflow for drug discovery involving a novel compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general hazards of related aromatic amines and heterocyclic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing yet underexplored member of the benzoxazole family. While direct experimental data is scarce, this guide provides a robust, predictive framework for its synthesis, characterization, and potential biological activities based on the well-established chemistry of its structural class. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related novel chemical entities. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. Available at: [Link]

-

This compound. AccelaChem. Available at: [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). National Institutes of Health. Available at: [Link]

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (2020). PubMed Central. Available at: [Link]

-

cas 477603-35-3|| where to buy 2-Ethylbenzo[d]oxazol-4-amine. LookChem. Available at: [Link]

-

N/A,6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. AccelaChem. Available at: [Link]

-

Che Menu. Scribd. Available at: [Link]

-

2-ethyl-1,3-benzoxazole. Chemical Synthesis Database. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). RSC Publishing. Available at: [Link]

Sources

- 1. 477603-35-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 2-Ethyl-1,3-benzoxazol-4-amine: A Methodological Guide

Preamble: Addressing the Data Gap

A comprehensive search of publicly accessible scientific databases reveals a notable absence of experimental spectroscopic data for the specific compound, 2-Ethyl-1,3-benzoxazol-4-amine . While data for structurally related analogs such as 2-methyl-1,3-benzoxazol-4-amine[1], 2-(4-ethylphenyl)-1,3-benzoxazol-5-amine, and ethyl 2-amino-1,3-benzoxazole-4-carboxylate are available, the specific spectroscopic signature of the target molecule remains uncharacterized in the public domain.

This guide, therefore, pivots from a direct presentation of data to a more foundational and arguably more critical role: to provide researchers, scientists, and drug development professionals with a robust methodological framework for the acquisition, interpretation, and validation of spectroscopic data for novel chemical entities like this compound. The principles and protocols detailed herein are designed to ensure data integrity, facilitate structural elucidation, and support regulatory submissions.

The Strategic Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of scientific rigor and regulatory compliance. Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing insights into its atomic composition, connectivity, and electronic properties. For a molecule like this compound, a member of the benzoxazole class known for its diverse biological activities[2][3], precise spectroscopic characterization is paramount.

This guide will detail the application of four key spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To probe the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is unavailable, we can predict the expected NMR chemical shifts for this compound based on the analysis of related structures and established principles of NMR theory.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | 1.3 - 1.5 (triplet) | ~14 |

| Ethyl-CH₂ | 2.8 - 3.0 (quartet) | ~25 |

| Aromatic-H (3 protons) | 6.5 - 7.5 (multiplets) | 105 - 150 |

| Amine-NH₂ | 4.0 - 5.5 (broad singlet) | - |

| Benzoxazole-C2 | - | ~165 |

| Benzoxazole-C4 | - | ~140 |

| Benzoxazole-C5 | - | ~110 |

| Benzoxazole-C6 | - | ~120 |

| Benzoxazole-C7 | - | ~115 |

| Benzoxazole-C3a | - | ~145 |

| Benzoxazole-C7a | - | ~150 |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those in amines.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

-

Causality in Experimental Choices

-

Choice of High-Field NMR: A higher magnetic field strength increases chemical shift dispersion, reducing spectral overlap and simplifying interpretation, which is crucial for complex aromatic systems.

-

2D NMR Experiments: While 1D spectra provide foundational information, 2D experiments are essential for unambiguously assigning signals, especially in molecules with multiple aromatic protons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

MS is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Predicted Mass Spectrometric Data

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₀N₂O |

| Exact Mass | 162.0793 |

| Molecular Weight | 162.19 |

| Key Fragmentation Ions (m/z) | [M-CH₃]⁺, [M-C₂H₅]⁺ |

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Ionization:

-

Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

If fragmentation is observed or induced (e.g., via collision-induced dissociation in MS/MS), analyze the fragment ions to corroborate the proposed structure.

-

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Benzoxazole) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

For a solid sample, the attenuated total reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems, such as the benzoxazole ring.

Predicted UV-Vis Absorption Maxima

Benzoxazole derivatives are known to absorb in the UV region. The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoxazole.[4]

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λₘₐₓ (nm) |

| Ethanol | 280 - 320 |

| Methanol | 280 - 320 |

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline with the blank solution in both the sample and reference cuvettes.

-

Replace the blank in the sample cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Conclusion: A Path Forward for Characterization

While direct spectroscopic data for this compound is not currently in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its acquisition and interpretation. By following the detailed protocols and understanding the underlying principles, researchers can confidently characterize this and other novel chemical entities, ensuring data of the highest quality and integrity. The integration of data from NMR, MS, IR, and UV-Vis spectroscopy will enable the unambiguous confirmation of the structure of this compound, a critical step in its potential development as a therapeutic agent or research tool.

References

-

PubChem. 2-Methyl-1,3-benzoxazol-4-amine. [Link]

-

Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1202, 127262. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25301-25326. [Link]

-

Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

Sources

- 1. 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. scielo.br [scielo.br]

In-silico modeling of 2-Ethyl-1,3-benzoxazol-4-amine

An In-Depth Technical Guide to the In-Silico Modeling of 2-Ethyl-1,3-benzoxazol-4-amine

Executive Summary

The confluence of computational power and burgeoning biological data has positioned in-silico modeling as an indispensable pillar of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for the in-silico characterization of novel chemical entities, using the hypothetical molecule, this compound, as a case study. As a member of the benzoxazole class—a scaffold known for a wide array of biological activities including anticancer and antimicrobial effects—this molecule represents a promising starting point for computational investigation.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world research workflow. We will traverse the entire in-silico pipeline, from initial target prediction to sophisticated simulations of molecular motion and early safety profiling. Each protocol is presented as a self-validating system, grounded in authoritative methodologies and supported by comprehensive references, ensuring scientific integrity and empowering researchers to apply these techniques to their own work.

The Strategic Imperative for In-Silico First Approaches

In an era of escalating research and development costs, the "fail fast, fail cheap" paradigm is more critical than ever. In-silico modeling allows for the rapid, cost-effective evaluation of a compound's potential before a single physical experiment is conducted. By simulating biological processes at a molecular level, we can predict a compound's likely protein targets, assess the strength and nature of its interactions, and anticipate its pharmacokinetic and toxicity profile (ADMET). This predictive power enables a data-driven approach to prioritizing candidates, optimizing molecular structures, and designing more effective and efficient preclinical studies.

The Workflow: A Multi-Pillar Approach to Characterizing this compound

Our investigation of this compound will proceed through a multi-stage workflow. Each stage builds upon the last, creating a progressively more detailed and robust molecular profile.

Figure 1: A high-level overview of the in-silico modeling workflow.

Pillar I: Target Identification and Prediction

The first crucial step is to identify the most probable biological targets of our novel compound. This "target fishing" process leverages the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[4]

Scientific Rationale

By comparing the 2D and 3D structure of this compound against vast databases of known ligands with annotated biological activities, we can generate a ranked list of potential protein targets. This allows us to form initial hypotheses about the compound's mechanism of action.

Experimental Protocol: Target Fishing using SwissTargetPrediction

-

Molecule Preparation: The structure of this compound is first drawn using a chemical drawing tool like ChemDraw or MarvinSketch and converted to the SMILES (Simplified Molecular Input Line Entry System) format.

-

Submission to Web Server: The SMILES string is submitted to the SwissTargetPrediction web server, a tool that predicts targets based on a combination of 2D and 3D similarity measures.[4][5][6] The target organism is set to Homo sapiens.

-

Analysis of Predictions: The server returns a list of predicted targets, ranked by a probability score. The results are carefully examined, paying close attention to targets that are well-validated in disease areas of interest (e.g., oncology, infectious diseases).

Hypothetical Data Presentation

| Predicted Target | Target Class | Probability | Known Ligands with High Similarity |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | 0.85 | Axitinib, Sorafenib |

| DNA Gyrase Subunit B | Enzyme | 0.78 | Ciprofloxacin, Novobiocin |

| Cyclooxygenase-2 (COX-2) | Enzyme | 0.72 | Celecoxib, Rofecoxib |

| c-Src Tyrosine Kinase | Kinase | 0.65 | Dasatinib, Saracatinib |

Table 1: Hypothetical target prediction results for this compound.

Based on these hypothetical results, and the known association of benzoxazoles with anticancer activity, we will proceed with VEGFR-2 as our primary target for further investigation.[7]

Pillar II: Molecular Docking

With a putative target identified, molecular docking allows us to predict the preferred binding orientation of our compound within the protein's active site and to estimate the strength of the interaction.[8][9]

Scientific Rationale

Molecular docking algorithms explore a vast conformational space to find the lowest energy binding pose of a ligand within a receptor. The resulting docking score is a proxy for binding affinity, with more negative values indicating a more favorable interaction.[10][11]

Figure 2: A detailed workflow for molecular docking.

Experimental Protocol: Docking with AutoDock Vina

-

Receptor Preparation: The crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 2OH4) is downloaded from the Protein Data Bank. Water molecules, co-factors, and the original ligand are removed. Polar hydrogens are added using AutoDock Tools.

-

Ligand Preparation: The 3D structure of this compound is generated and energy minimized. Gasteiger charges are computed.

-

Grid Box Definition: A grid box is defined around the known active site of VEGFR-2, encompassing the key amino acid residues involved in ligand binding.

-

Docking Execution: AutoDock Vina is used to perform the docking calculations, generating a set of binding poses ranked by their docking scores.

-

Results Analysis: The top-ranked poses are visually inspected using PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[12]

Hypothetical Data Presentation

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | Cys919, Asp1046 | Hydrogen Bond |

| 1 | Val848, Leu840, Ala866 | Hydrophobic | |

| 2 | -8.8 | Glu885, Cys1045 | Hydrogen Bond |

| 2 | Leu1035, Val916 | Hydrophobic |

Table 2: Hypothetical docking results of this compound with VEGFR-2.

A docking score of -9.2 kcal/mol suggests a strong binding affinity, and the interactions with key residues in the ATP-binding pocket of VEGFR-2 provide a plausible mechanistic hypothesis for its inhibitory activity.

Pillar III: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the biological system.[13]

Scientific Rationale

MD simulations solve Newton's equations of motion for every atom in the system, revealing how the complex behaves in a simulated aqueous environment. This allows us to assess the stability of the binding pose predicted by docking and to calculate more rigorous binding free energies.[14][15]

Experimental Protocol: GROMACS Simulation

-

System Preparation: The top-ranked docked complex is used as the starting point. The system is solvated in a water box and neutralized with counter-ions. A force field (e.g., CHARMM36) is applied to describe the atomic interactions.[16][17]

-

Energy Minimization: The system's energy is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A long production simulation (e.g., 100 nanoseconds) is run to generate a trajectory of the complex's motion.

-

Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy using methods like MM/PBSA.[14]

Hypothetical Data Presentation

| Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | The ligand remains stably bound in the active site throughout the simulation. |

| Key Residue RMSF | Low | The amino acids in the binding pocket exhibit minimal fluctuation, indicating a stable interaction. |

| MM/PBSA Binding Free Energy | -45.5 kcal/mol | A highly favorable binding free energy, corroborating the strong affinity predicted by docking. |

Table 3: Hypothetical results from a 100 ns MD simulation.

The low RMSD and favorable binding free energy from the MD simulation would lend high confidence to the predicted binding mode and inhibitory potential of this compound against VEGFR-2.

Pillar IV: ADMET Profiling

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential liabilities.

Scientific Rationale

Using machine learning models trained on large datasets of experimental data, we can predict a wide range of ADMET properties from the molecular structure alone.[18][19][20] This allows for the early identification of compounds that are likely to fail in later stages of development.

Experimental Protocol: Using ADMETlab 2.0 and pkCSM

-

SMILES Input: The SMILES string of this compound is submitted to multiple ADMET prediction web servers, such as ADMETlab 2.0 and pkCSM, for a consensus prediction.[2][20]

-

Property Prediction: A comprehensive profile of properties is generated, including physicochemical characteristics, absorption and distribution parameters, metabolic stability, and potential toxicities.

-

Analysis: The predicted properties are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential safety flags are noted.

Hypothetical Data Presentation

| Property | Predicted Value | Assessment |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption predicted. |

| Human Intestinal Absorption | >90% | Likely to be well-absorbed orally. |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cause CNS side effects. |

| Plasma Protein Binding | ~85% | Moderate binding, acceptable. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions. |

| Excretion | ||

| Total Clearance | 0.8 L/min/kg | Reasonable clearance rate predicted. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

Table 4: Hypothetical ADMET profile for this compound.

This favorable hypothetical ADMET profile, combined with the strong target binding predictions, would make this compound a high-priority candidate for synthesis and subsequent in-vitro validation.

Conclusion and Forward Look

This in-depth technical guide has outlined a rigorous, multi-pillar in-silico workflow for the characterization of a novel compound, this compound. By systematically progressing from target identification through molecular docking, molecular dynamics, and ADMET profiling, we have constructed a comprehensive, data-driven case for its potential as a VEGFR-2 inhibitor with favorable drug-like properties. This workflow, grounded in established scientific principles and leveraging publicly available, authoritative tools, provides a powerful and efficient strategy for accelerating the early stages of drug discovery. The insights generated through such in-silico modeling are not merely predictive; they are foundational, providing a strong rationale for the commitment of resources to the synthesis and experimental validation of the most promising candidates.

References

-

In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). National Institutes of Health. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

-

ADMET-AI. (n.d.). [Link]

-

Panda, P. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Prasad, J. (n.d.). GROMACS Tutorial : Protein-Ligand Complex. GitHub. [Link]

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]

-

Lagunes, I., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

-

Banerjee, P., et al. (2022). Open access in silico tools to predict the ADMET profiling of drug candidates. Journal of Applied Toxicology, 42(11), 1759-1774. [Link]

-

SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

-

Biological activities of benzoxazole and its derivatives. (2020). ResearchGate. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). National Institutes of Health. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

-

How to Understand and Interpret Molecular Dynamics Results? (2023, December 10). YouTube. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023, April 29). ChemCopilot. [Link]

-

How to interprete and analyze molecular docking results? (2023, September 19). ResearchGate. [Link]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023, August 12). YouTube. [Link]

-

A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). Bond University. [Link]

-

Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. [Link]

-

How to interpret and understand results of molecular dynamics simulation? (2023, February 7). YouTube. [Link]

Sources

- 1. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 2. ADMETlab 2.0 [admetmesh.scbdd.com]

- 3. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]

- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [folia.unifr.ch]

- 7. mdtutorials.com [mdtutorials.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. etflin.com [etflin.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 13. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. m.youtube.com [m.youtube.com]

- 18. ADMET-AI [admet.ai.greenstonebio.com]

- 19. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Novel Aminobenzoxazole Compounds for Screening: A Guide to Synthesis, Biological Targets, and Assay Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a bicyclic aromatic structure, is recognized in medicinal chemistry as a "privileged" motif due to its prevalence in a multitude of biologically active compounds.[1][2][3] Among its derivatives, the 2-aminobenzoxazole core has emerged as a particularly versatile building block for the development of novel therapeutics. These compounds exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5][6][7] This guide provides a comprehensive technical overview for researchers engaged in drug discovery, detailing modern synthetic strategies for creating diverse aminobenzoxazole libraries, exploring their key biological targets and mechanisms of action, and presenting a systematic approach to designing and executing effective screening cascades for hit identification and lead optimization.

The Aminobenzoxazole Scaffold: Synthetic Strategies for Library Development

The generation of a chemically diverse library is the foundational step in any screening campaign. The choice of synthetic route for aminobenzoxazole derivatives is critical, balancing factors such as yield, safety, operational simplicity, and the potential for diversification.[8][9]

Rationale for Synthetic Route Selection

Historically, the synthesis of 2-aminobenzoxazoles often involved the cyclization of 2-aminophenols with cyanogen bromide (BrCN), a highly toxic and hazardous reagent.[8] Modern approaches have focused on safer and more efficient alternatives. One of the most effective methods involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent, often activated by a Lewis acid like BF₃·Et₂O.[4][8][9][10] This method offers a broad substrate scope and operational simplicity. Another elegant strategy is the intramolecular Smiles rearrangement, which allows for the functionalization of heteroaromatic rings under economic, metal-free conditions.[8][9] For generating large, diverse libraries, a synthetic plan that allows for late-stage diversification is often preferred.

Diagram 1: General Synthetic Workflow for Aminobenzoxazole Library Generation

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

Structure-Activity Relationship of 2-Substituted Benzoxazoles: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted benzoxazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific substitutions at the C2-position and the resulting biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide integrates key synthetic strategies, detailed experimental protocols for validation, and a forward-looking perspective on optimizing this remarkable scaffold for next-generation therapeutics.

The Benzoxazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring.[2] This bicyclic structure is relatively stable and offers multiple sites for functionalization, yet it is the substituent at the 2-position that most profoundly dictates the molecule's biological profile and mechanism of action.[3] The benzoxazole motif is an isostere of natural nucleotides, which may facilitate its interaction with various biopolymers and biological targets.[4] Consequently, 2-substituted benzoxazoles have been extensively investigated and developed as potent agents for a wide array of diseases.[3][5][6]

The diverse pharmacological activities associated with this scaffold are extensive, including:

-

Anticancer Activity: Inhibition of key signaling pathways involved in tumor growth and angiogenesis.[3][7][8]

-

Antimicrobial Activity: Targeting essential bacterial enzymes like DNA gyrase or fungal processes.[1][5][9]

-

Anti-inflammatory Activity: Selective inhibition of enzymes such as cyclooxygenase-2 (COX-2).[10][11][12]

-

Antiviral and Antitubercular Activity: Demonstrating efficacy against various viral strains and Mycobacterium tuberculosis.[3][5][13]

This versatility makes the 2-substituted benzoxazole a high-value starting point for drug discovery campaigns.

The Heart of the Matter: Decoding the SAR of 2-Substituted Benzoxazoles

The nature of the chemical group attached to the C2-position of the benzoxazole core is the primary determinant of its therapeutic potential. The size, electronics, and hydrogen-bonding capacity of this substituent govern the molecule's interaction with its specific biological target.

2-Aryl and 2-Heteroaryl Benzoxazoles: The Power of Aromatic Interactions

Substituting the C2-position with an aromatic or heteroaromatic ring is one of the most widely explored strategies, yielding compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A significant mechanism of action for 2-aryl benzoxazoles is the inhibition of receptor tyrosine kinases, particularly VEGFR-2, which is crucial for tumor angiogenesis.[7] The SAR for this class reveals several key principles:

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (Cl), bromo (Br), or nitro (NO₂) on the 2-phenyl ring often enhances anti-proliferative activity.[14] For instance, 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid was identified as a highly potent anti-inflammatory agent, a property often linked with anticancer mechanisms like COX inhibition.[15]

-

Positional Effects: The position of the substituent on the 2-aryl ring is critical. Ortho- and para-substitutions with EWGs have been shown to be particularly effective against colon cancer cells.[14]

-

Multi-Kinase Inhibition: The benzoxazole scaffold can be tuned to inhibit a range of kinases beyond VEGFR-2, including EGFR, HER2, and PI3K, positioning these compounds as valuable multi-targeted anticancer agents.[8]

Antimicrobial Activity: 2-Aryl benzoxazoles have demonstrated broad-spectrum antibacterial and antifungal activity.[5][9][16] Molecular docking studies suggest that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5] Key SAR insights include:

-

Lipophilicity and Substitution: The presence of lipophilic groups on the 2-phenyl ring can enhance antimicrobial potency.

-

Specific Moieties: The introduction of specific aryl groups can confer significant activity. For example, certain 2-phenyl substituted derivatives show potent activity against E. coli and moderate antifungal activity.[5]

Anti-inflammatory Activity: Many 2-aryl benzoxazoles function as selective inhibitors of COX-2, the enzyme responsible for inflammation and pain, while sparing COX-1, thereby reducing gastrointestinal side effects common with traditional NSAIDs.[10][11] The design of these selective inhibitors often relies on mimicking the structure of known coxibs. Five compounds from a synthesized series of 2-substituted benzoxazoles exhibited potent anti-inflammatory activity and significant binding within the COX-2 protein pocket, validating this approach.[10][11][12]

The Influence of Core Modifications

While the 2-substituent is paramount, modifications to the fused benzene ring of the benzoxazole core, particularly at the 5-position, can further modulate activity and improve pharmacokinetic properties. For example, the introduction of an α-methylacetic acid group at the 5-position was found to be optimal for anti-inflammatory activity compared to esters, amides, or alcohols.[15] Similarly, 5-nitro or 5-amino substitutions have been used to generate compounds with a broad spectrum of antimicrobial activity.[17]

From Theory to Practice: Synthetic Pathways for SAR Exploration

The ability to efficiently synthesize a diverse library of analogs is fundamental to any SAR study. The choice of synthetic route is driven by factors such as substrate availability, desired yield, and reaction conditions.

Foundational Synthetic Strategies

Two primary approaches dominate the synthesis of 2-substituted benzoxazoles:

-